molecular formula C12H7BrN2O2 B14941122 6-Bromo-4-phenoxy-2,1,3-benzoxadiazole

6-Bromo-4-phenoxy-2,1,3-benzoxadiazole

Cat. No.: B14941122
M. Wt: 291.10 g/mol
InChI Key: XOUGUVNIWMICBW-UHFFFAOYSA-N
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Description

6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound features a benzoxadiazole core substituted with a bromine atom and a phenyl ether group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid, under acidic conditions.

    Etherification: The phenyl ether group can be introduced through a nucleophilic substitution reaction, where the brominated benzoxadiazole is reacted with phenol in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzoxadiazole core.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the development of fluorescent probes and sensors due to its photophysical properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole core can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    2,1,3-Benzoxadiazole Derivatives: These compounds share the benzoxadiazole core but differ in their substituents, which can significantly impact their properties and applications.

    Benzoxazole Derivatives: These compounds have a similar structure but with an oxygen atom replacing the nitrogen in the benzoxadiazole ring, leading to different chemical behavior.

Uniqueness: 6-BROMO-2,1,3-BENZOXADIAZOL-4-YL PHENYL ETHER is unique due to the presence of both the bromine atom and the phenyl ether group, which impart distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.10 g/mol

IUPAC Name

6-bromo-4-phenoxy-2,1,3-benzoxadiazole

InChI

InChI=1S/C12H7BrN2O2/c13-8-6-10-12(15-17-14-10)11(7-8)16-9-4-2-1-3-5-9/h1-7H

InChI Key

XOUGUVNIWMICBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=NON=C23)Br

Origin of Product

United States

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